

Application Notes and Protocols for In Vivo Administration of LY2979165

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For Researchers, Scientists, and Drug Development Professionals

Introduction

LY2979165 is a prodrug of the potent and selective mGluR2 (metabotropic glutamate receptor 2) agonist, 2812223. As an mGluR2 agonist, it holds potential for the treatment of various neurological and psychiatric disorders, including schizophrenia and anxiety, by modulating glutamatergic neurotransmission.[1] This document provides detailed application notes and protocols for the in vivo administration of LY2979165 in preclinical research settings, with a focus on rodent models relevant to psychosis.

Mechanism of Action

LY297916gsk is an orthosteric agonist at the mGluR2 receptor. The mGluR2 is a G-protein coupled receptor (GPCR) that is predominantly located on presynaptic terminals. Its activation leads to the inhibition of adenylyl cyclase through a Gαi/o protein, which in turn decreases intracellular cyclic AMP (cAMP) levels.[1][2] This cascade ultimately results in a reduction of glutamate release into the synaptic cleft, thereby dampening excessive excitatory neurotransmission.[1][2]

Signaling Pathway of mGluR2 Agonism





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Caption: Signaling pathway of the mGluR2 agonist, the active metabolite of LY2979165.

Data Presentation

The following table summarizes key quantitative data for the in vivo administration of **LY2979165** and related mGluR2/3 agonists. Due to the limited availability of specific preclinical data for **LY2979165**, information from structurally and functionally similar compounds is included to provide a relevant dose range.



Compound	Animal Model	Administrat ion Route	Dosage Range	Study Focus	Reference
LY2979165	Human	Oral	20 - 60 mg (single dose)	Attenuation of ketamine- induced BOLD signal	[3][4][5]
Pomaglumeta d Methionil (mGluR2/3 agonist)	Rat (MAM model of schizophrenia)	Intraperitonea I (i.p.)	3 mg/kg	Prevention of dopamine system hyperactivity	[6]
LY379268 (mGluR2/3 agonist)	Rat	Intraperitonea I (i.p.)	0.3 - 3 mg/kg	Anxiety-like behavior	[7][8]
LY379268 (mGluR2/3 agonist)	Mouse (two- hit model of schizophrenia)	Intraperitonea I (i.p.)	3 mg/kg	Rescue of NMDA and GABA-A receptor deficits	[9]
LY379268 (mGluR2/3 agonist)	Rat	Intraperitonea I (i.p.)	1.5 - 6 mg/kg	Sucrose seeking and motivation	[10]
MC-100093 (GLT-1 enhancer)	Rat (alcohol- preferring)	Intraperitonea I (i.p.)	100 - 150 mg/kg	Reduction of ethanol intake	[11]

Experimental Protocols Formulation of LY2979165 for In Vivo Administration

Several formulations can be utilized for the administration of **LY2979165** in animal studies. The choice of formulation will depend on the desired administration route and solubility requirements.

Protocol 1: Aqueous Formulation with Solubilizing Agent



This protocol is suitable for oral or parenteral administration.

- Materials:
 - LY2979165 powder
 - Dimethyl sulfoxide (DMSO)
 - SBE-β-CD (Sulfobutylether-β-cyclodextrin)
 - Sterile Saline (0.9% NaCl)
- Procedure:
 - Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline.
 - Prepare a stock solution of LY2979165 in DMSO (e.g., 10 mg/mL).
 - \circ For the final formulation, add 10% of the **LY2979165** stock solution to 90% of the 20% SBE- β -CD in saline solution.
 - Vortex thoroughly to ensure complete dissolution. The final concentration of DMSO will be 1%.

Protocol 2: Suspension for Oral Gavage

- Materials:
 - LY2979165 powder
 - 0.5% (w/v) Methylcellulose in sterile water
- Procedure:
 - Weigh the required amount of LY2979165.
 - Levigate the powder with a small volume of the methylcellulose solution to form a smooth paste.



 Gradually add the remaining volume of the methylcellulose solution while stirring continuously to achieve a homogenous suspension.

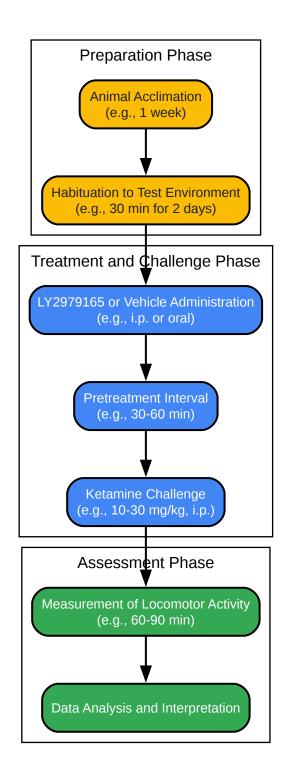
Protocol 3: Formulation with Co-solvents for Intraperitoneal Injection

- Materials:
 - LY2979165 powder
 - DMSO
 - PEG300 (Polyethylene glycol 300)
 - Tween 80
 - Sterile Saline (0.9% NaCl)
- Procedure:
 - Dissolve LY2979165 in DMSO to create a stock solution.
 - In a separate tube, mix the required volumes of PEG300, Tween 80, and saline.
 - Slowly add the LY2979165/DMSO stock solution to the co-solvent mixture while vortexing to achieve the final desired concentration and vehicle composition (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline).

Experimental Workflow for a Rodent Model of Psychosis

The following workflow describes a general procedure for evaluating the efficacy of **LY2979165** in a ketamine-induced model of hyperlocomotion in rodents, a commonly used paradigm to screen for antipsychotic potential.





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Caption: Experimental workflow for assessing **LY2979165** in a ketamine-induced psychosis model.

Detailed Protocol:



- Animal Acclimation: House rodents in a controlled environment (temperature, humidity, and light-dark cycle) for at least one week prior to the experiment to allow for acclimation.
- Habituation: Habituate the animals to the testing apparatus (e.g., open field arena) for a set period (e.g., 30 minutes) for 2-3 consecutive days before the test day to reduce noveltyinduced hyperactivity.
- Drug Administration:
 - On the test day, administer the prepared formulation of LY2979165 or vehicle to the animals via the chosen route (e.g., intraperitoneal injection or oral gavage).
 - A suggested starting dose range, based on related mGluR2/3 agonists, would be 1 10 mg/kg.[6][7][8][9]
- Pretreatment Interval: Allow for a pretreatment interval of 30-60 minutes for the drug to be absorbed and distributed.
- Psychosis Induction: Induce a hyperlocomotor state by administering ketamine (e.g., 10-30 mg/kg, i.p.).[12]
- Behavioral Assessment: Immediately after the ketamine injection, place the animals in the testing apparatus and record locomotor activity for 60-90 minutes using an automated activity monitoring system.
- Data Analysis: Analyze the locomotor activity data (e.g., total distance traveled, rearing frequency) using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of LY2979165 treatment with the vehicle control group.

Conclusion

These application notes and protocols provide a framework for the in vivo administration and evaluation of **LY2979165** in preclinical research. The provided information on formulation, potential dosage ranges based on related compounds, and a detailed experimental workflow for a psychosis model will aid researchers in designing and conducting their studies. It is recommended to perform dose-response studies to determine the optimal dose for a specific animal model and behavioral paradigm.



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